![molecular formula C15H10ClNO3 B1364356 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 588676-14-6](/img/structure/B1364356.png)
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Overview
Description
“8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 588676-14-6 . It has a molecular weight of 287.7 . The IUPAC name for this compound is 8-chloro-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The country of origin is KZ .Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Atalla, Bakhite, and Radwan (1995) described the synthesis of various derivatives of quinoline, which could potentially include compounds similar to 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid. These derivatives are used in chemical research for understanding reaction mechanisms and developing new synthetic pathways (Atalla, Bakhite, & Radwan, 1995).
- Bakhite (2000) explored the synthesis of benzo[h]pyrimido[4′,5′:4,5]thieno[2,3-b]quinoline derivatives. These compounds are structurally related and their study helps in the advancement of heterocyclic chemistry, which is crucial for pharmaceutical and material science research (Bakhite, 2000).
Characterization and Sensory Analysis
- Frank, Ottinger, and Hofmann (2001) conducted a study involving quinoline derivatives, highlighting the importance of these compounds in sensory analysis and food chemistry. They characterized a bitter-tasting quinoline derivative, showcasing the relevance of these compounds in understanding taste and flavor science (Frank, Ottinger, & Hofmann, 2001).
Biological Activity and Pharmacological Research
- The study of quinoline derivatives, such as the one by Holla, Shridhara, Rao, and Poojary (2002), focuses on their antibacterial activities. These studies are significant in drug discovery and development, particularly in finding new antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002).
- Another study by Glushkov et al. (1986) synthesized furyl-quinolinecarboxylic acids and evaluated their antibacterial activity. This research contributes to the field of medicinal chemistry, particularly in the development of new antimicrobial agents (Glushkov, Adamskaya, Oleinik, Silin, Padeĭskaya, & Solov’eva, 1986).
Safety and Hazards
properties
IUPAC Name |
8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHXSKERHVLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391908 |
Source
|
Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
588676-14-6 |
Source
|
Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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